

Monomethyl itaconate solubility in different solvents

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Compound of Interest

Compound Name: Monomethyl itaconate

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Monomethyl Itaconate Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **monomethyl itaconate** in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the existing qualitative and quantitative information and presents a detailed, standardized experimental protocol for researchers to determine solubility in their own laboratory settings.

Data Presentation: Solubility of Monomethyl Itaconate

The following table summarizes the available solubility data for **monomethyl itaconate**. It is important to note that much of the available information is qualitative or provides a range rather than precise values.

Solvent	Formula	Type	Solubility (at ambient temperature , unless specified)	Data Type	Source
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Polar Aprotic	100 mg/mL (693.82 mM)	Quantitative	MedChemExpress[1]
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Polar Aprotic	1 - 10 mg/mL	Qualitative Range	Cayman Chemical[2]
Ethanol	C ₂ H ₅ OH	Polar Protic	1 - 10 mg/mL	Qualitative Range	Cayman Chemical[2]
Phosphate- Buffered Saline (PBS), pH 7.2	-	Aqueous Buffer	1 - 10 mg/mL	Qualitative Range	Cayman Chemical[2]
Methanol	CH ₃ OH	Polar Protic	Soluble	Qualitative	ChemicalBook[3]
Water & other organic solvents	H ₂ O	Polar Protic	Soluble	Qualitative	ChemBK[4]

Note: The significant discrepancy in DMSO solubility values (1-10 mg/mL vs. 100 mg/mL) may be attributed to different experimental conditions, such as the use of sonication to enhance dissolution, as noted by MedChemExpress.[1] Researchers should consider these factors when preparing solutions.

Experimental Protocols: Determining Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a solid compound like **monomethyl itaconate** is the shake-flask method. This protocol outlines the steps to perform

this experiment accurately.

Objective:

To determine the saturation concentration of **monomethyl itaconate** in a specific solvent at a controlled temperature.

Materials:

- **Monomethyl itaconate** (solid, high purity)
- Solvent of interest (e.g., water, ethanol, acetone)
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a validated spectrophotometric method)

Procedure:

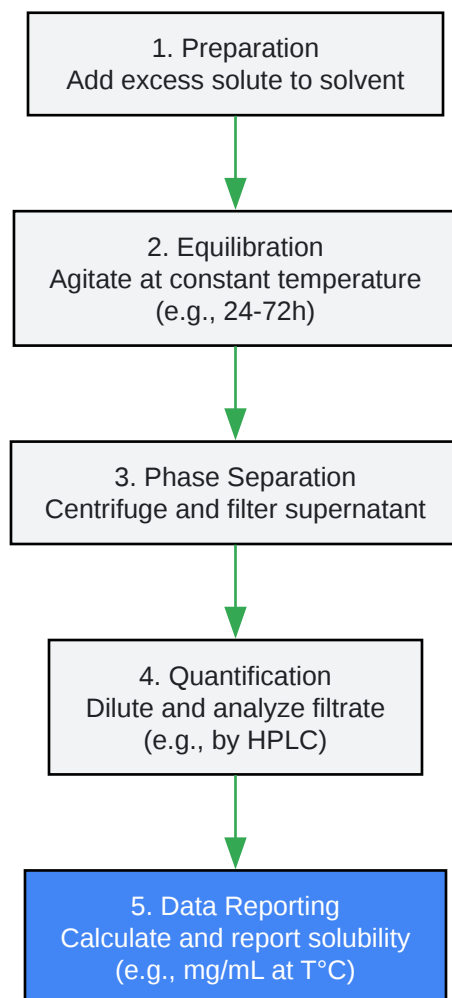
- Preparation:
 - Add an excess amount of solid **monomethyl itaconate** to a series of vials. The excess is crucial to ensure that a saturated solution is formed and that solid material remains at equilibrium.
 - Pipette a precise volume of the chosen solvent into each vial.
- Equilibration:

- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a temperature-controlled orbital shaker. A typical temperature for initial screening is 25 °C.
- Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. The time required may vary depending on the compound and solvent.
- Phase Separation:
 - After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same controlled temperature for a short period to allow larger particles to settle.
 - To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
- Quantification:
 - Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.
 - Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC) to determine the concentration of **monomethyl itaconate**.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor.
- Data Reporting:
 - Express the solubility in standard units such as mg/mL, g/100 mL, or molarity (mol/L).

- Always report the temperature at which the solubility was determined.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of equilibrium solubility using the shake-flask method.



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Workflow for Equilibrium Solubility Determination

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